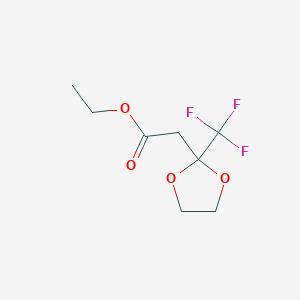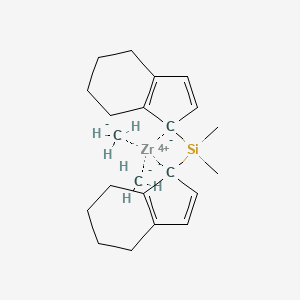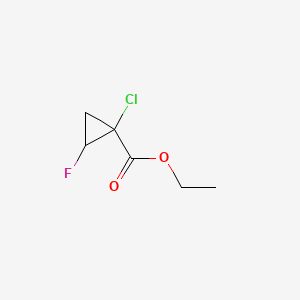
4-(4-Cyanophenyl)-3-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Cyanophenyl)-3-fluorophenol, 95% (4-CN-3FP) is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 202.1 g/mol and a melting point of 62-64°C. 4-CN-3FP has a wide range of applications in the field of biochemistry and physiology, and is used in various laboratory experiments.
Scientific Research Applications
4-(4-Cyanophenyl)-3-fluorophenol, 95% is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as inhibitors of cyclooxygenase and inhibitors of 5-lipoxygenase. It has also been used in the synthesis of fluorescent probes for the detection of biological molecules, as well as in the synthesis of fluorescent dyes for the detection of proteins. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been used in the synthesis of novel fluorescent probes for the detection of metal ions.
Mechanism of Action
4-(4-Cyanophenyl)-3-fluorophenol, 95% is believed to act as a pro-oxidant, which means that it can increase the production of reactive oxygen species (ROS) in cells. This increase in ROS can lead to oxidative stress, which can cause damage to cellular components such as DNA and proteins. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and 5-lipoxygenase, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Cyanophenyl)-3-fluorophenol, 95% are still being studied. However, it has been shown to have a variety of effects on cells. For example, it has been shown to increase the production of ROS, which can lead to oxidative stress and damage to cellular components. Additionally, 4-(4-Cyanophenyl)-3-fluorophenol, 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and 5-lipoxygenase, which can lead to changes in cellular signaling pathways.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Cyanophenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it has a wide range of applications in the field of biochemistry and physiology. However, there are also some limitations to its use. For example, it can cause oxidative stress, which can lead to damage to cellular components. Additionally, its mechanism of action is still not fully understood, and its effects on cells are not completely understood.
Future Directions
There are a number of potential future directions for the use of 4-(4-Cyanophenyl)-3-fluorophenol, 95% in scientific research. For example, further research could be conducted to better understand its mechanism of action and its effects on cells. Additionally, further research could be conducted to explore its potential applications in drug discovery and development. Additionally, further research could be conducted to explore its potential applications in the field of medical diagnostics. Finally, further research could be conducted to explore its potential applications in the field of biotechnology.
Synthesis Methods
4-(4-Cyanophenyl)-3-fluorophenol, 95% is synthesized by a two-step process. In the first step, 4-cyanophenol is reacted with 3-fluorobenzene in the presence of a base, such as sodium hydroxide, to yield 4-(4-cyanophenyl)-3-fluorophenol. In the second step, the product is purified by recrystallization using a suitable solvent.
properties
IUPAC Name |
4-(2-fluoro-4-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-7-11(16)5-6-12(13)10-3-1-9(8-15)2-4-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQDLFMROAZEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571797 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119233-32-8 |
Source


|
| Record name | 2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)





![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)

![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)